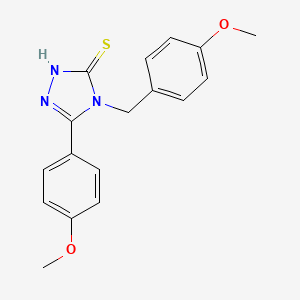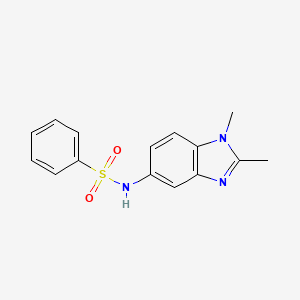
1-(4-biphenylyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylyl)-1H-benzimidazole, also known as PBI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PBI has been found to exhibit potent biological activities, making it a promising candidate for various applications in biomedical research.
Wirkmechanismus
The mechanism of action of 1-(4-biphenylyl)-1H-benzimidazole is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes and proteins, leading to its anti-cancer and anti-inflammatory effects. 1-(4-biphenylyl)-1H-benzimidazole has also been found to disrupt bacterial cell membranes, leading to its anti-microbial activity.
Biochemical and Physiological Effects
1-(4-biphenylyl)-1H-benzimidazole has been found to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment. 1-(4-biphenylyl)-1H-benzimidazole has also been found to reduce inflammation and oxidative stress in animal models, suggesting its potential as an anti-inflammatory agent. Additionally, 1-(4-biphenylyl)-1H-benzimidazole has been shown to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-biphenylyl)-1H-benzimidazole is its wide range of biological activities, making it a versatile compound for various applications in biomedical research. 1-(4-biphenylyl)-1H-benzimidazole is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of 1-(4-biphenylyl)-1H-benzimidazole is its low solubility in aqueous solutions, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for 1-(4-biphenylyl)-1H-benzimidazole research. One area of interest is the development of 1-(4-biphenylyl)-1H-benzimidazole-based fluorescent probes for imaging applications. 1-(4-biphenylyl)-1H-benzimidazole has also shown promise as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-biphenylyl)-1H-benzimidazole and its potential applications in biomedical research.
Synthesemethoden
The synthesis of 1-(4-biphenylyl)-1H-benzimidazole involves the condensation of o-phenylenediamine and 4-biphenylcarboxaldehyde in the presence of an acid catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The purity and yield of the product can be improved through optimization of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylyl)-1H-benzimidazole has been extensively studied for its potential applications in biomedical research. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 1-(4-biphenylyl)-1H-benzimidazole has also been shown to have potential as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
1-(4-phenylphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)21-14-20-18-8-4-5-9-19(18)21/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRJOJWEWARGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylphenyl)benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5717970.png)

![methyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B5717981.png)

![3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5717993.png)
![(4',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5718005.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5718013.png)

![ethyl 1-{[(2,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5718022.png)
![N-allyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5718048.png)

